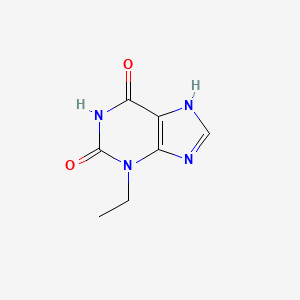

3-Ethylxanthine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCSVCIIQRSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)NC1=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325667 | |

| Record name | 3-ethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-01-7 | |

| Record name | NSC515505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-purine-2,6(3H,7H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Molecular Modeling Studies of 3 Ethylxanthine

Quantum Chemical Calculations on Xanthine (B1682287) Derivatives

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard for studying xanthine derivatives, offering high accuracy in predicting their physicochemical properties.

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. taltech.eepjbmb.org.pk For xanthine derivatives, this analysis is crucial for understanding their inherent stability and the preferred orientation of their substituents.

The conformational space of 3-Ethylxanthine is explored to identify its most energetically favorable conformers. This process typically involves rotating the flexible ethyl group attached at the N3 position. Computational methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) with functionals like B3LYP are widely used. mdpi.comnih.gov These calculations are performed with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals. nih.govresearchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles for the lowest-energy structure. pjbmb.org.pk For instance, studies on related xanthines have successfully used methods like MM+ molecular mechanics for initial optimization, followed by semi-empirical methods to achieve the lowest energy state before more intensive DFT calculations. nih.gov

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C2=O2 | 1.22 Å |

| Bond Length | N3-C4 | 1.39 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5=C6 | 1.45 Å |

| Bond Length | C6=O6 | 1.24 Å |

| Bond Angle | C2-N3-C4 | 125.0° |

| Bond Angle | N3-C4-C5 | 128.5° |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.comfaccts.de This is a standard procedure in computational chemistry for characterizing molecules. youtube.comhopto.org

Calculations using DFT methods (e.g., B3LYP/6-311+G**) provide a set of normal vibrational modes, each with a corresponding frequency and intensity. niscpr.res.in These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov For xanthine derivatives, specific vibrational modes can be assigned to the stretching and bending of characteristic functional groups, such as the C=O groups in the pyrimidine (B1678525) ring, N-H bonds, and the deformations of the imidazole (B134444) and pyrimidine rings. aip.orgmdpi.com For this compound, this analysis would also characterize the vibrations associated with the ethyl substituent.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3400-3500 | N-H stretching vibrations |

| ν(C=O) asym | ~1710-1740 | Asymmetric C=O stretching |

| ν(C=O) sym | ~1660-1690 | Symmetric C=O stretching |

| δ(Ring) | ~1500-1600 | Pyrimidine and imidazole ring deformations |

| Breathing Mode | ~650-750 | Ring breathing vibrations |

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Computational models can simulate these effects, providing insight into how this compound would behave in solution. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variations like IEF-PCM and SMD. mdpi.comnih.govacs.org

These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. jlu.edu.cn Calculations performed with these models can predict how the electronic and structural properties of xanthine derivatives change from the gas phase to a polar solvent like water or a nonpolar one. aip.orgnih.gov Key parameters such as the molecule's dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and specific bond lengths are altered by solute-solvent interactions. squ.edu.om For instance, increasing solvent polarity typically leads to the lengthening of polar bonds and an increase in the dipole moment. jlu.edu.cn

| Property | Gas Phase (Calculated) | Water (PCM, Calculated) |

|---|---|---|

| Dipole Moment (Debye) | 3.6 D | 5.1 D |

| HOMO Energy (eV) | -6.5 eV | -6.7 eV |

| LUMO Energy (eV) | -1.8 eV | -1.9 eV |

| HOMO-LUMO Gap (eV) | 4.7 eV | 4.8 eV |

To understand how a molecule interacts with light, leading to phenomena like UV-Vis absorption, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. nih.govdergipark.org.trresearchgate.net

TD-DFT calculations predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgnih.gov This method has been successfully applied to various xanthine analogues to interpret their absorption and emission spectra. nih.gov The analysis involves examining the molecular orbitals involved in the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often characterized as π→π* or n→π* transitions. researchgate.net Such studies on this compound would elucidate its photophysical characteristics, which are relevant for applications in photochemistry and as molecular probes.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.60 | 269 | 0.14 | HOMO → LUMO (π→π) |

| S2 | 5.45 | 227 | 0.35 | HOMO-1 → LUMO (π→π) |

| S3 | 5.88 | 211 | 0.08 | HOMO → LUMO+1 (π→π*) |

Molecular Docking and Simulation Methodologies

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and simulation methodologies are used to predict how that molecule interacts with other molecules, particularly biological macromolecules like proteins. amrita.educimap.res.in

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein's active site. nih.gov The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. researchgate.net Xanthine derivatives are known to interact with various protein targets, including adenosine (B11128) receptors (A₁, A₂ₐ, A₃) and enzymes like Xanthine Oxidase and Monoamine Oxidase B (MAO-B). nih.govresearchgate.netnih.govnih.gov

The docking procedure typically starts with the 3D crystal structure of the target protein, obtained from a repository like the Protein Data Bank (PDB). The optimized geometry of the ligand, this compound, is then placed into the defined binding pocket. Software such as AutoDock or Maestro (Schrödinger) is used to explore conformational flexibility and calculate a docking score, which estimates the binding affinity. researchgate.netnih.gov The results provide detailed predictions of key intermolecular interactions, such as hydrogen bonds with specific amino acid residues (e.g., asparagine), π-π stacking with aromatic residues (e.g., phenylalanine), and hydrophobic interactions. nih.govmdpi.com For further refinement, Molecular Dynamics (MD) simulations can be performed on the best-ranked docking pose to assess the stability of the protein-ligand complex over time in a simulated physiological environment. nih.govrsc.org

| Protein Target | PDB ID Example | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Adenosine A₂ₐ Receptor | 2YDV | Asn253, Phe168, Ile274 | Hydrogen Bond, π-π Stacking, Hydrophobic |

| Adenosine A₃ Receptor | - (Homology Model) | Asn250, Phe168 | Hydrogen Bond, π-π Stacking |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Tyr398, Tyr435, Ile199 | Hydrogen Bond, π-π Stacking, Hydrophobic |

| Xanthine Oxidase (XO) | 3NVY | Arg880, Thr1010, Phe914 | Hydrogen Bond, Hydrophobic |

Binding Affinity Calculations and Scoring Functions

Binding affinity is a critical measure in drug design, quantifying the strength of the interaction between a ligand, such as this compound, and its protein target. bmglabtech.com It is typically represented by the equilibrium dissociation constant (K_d), where a lower K_d value signifies a higher binding affinity. bmglabtech.commdpi.com Computational methods are widely used to predict the binding affinity of potential drug candidates, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Scoring functions are integral to molecular docking programs and provide a rapid estimation of the binding affinity. These functions calculate a score based on the intermolecular interactions between the ligand and the protein in a predicted binding pose. Key components of these scoring functions include terms for:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Favorable interactions between opposite charges.

Hydrogen bonds: A crucial directional interaction for binding specificity.

Desolvation effects: The energy cost of removing water molecules from the binding site and the surfaces of the ligand and protein.

For more accurate and computationally intensive predictions, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed. nih.gov The MM-PBSA method calculates the binding free energy by analyzing snapshots from a molecular dynamics simulation. nih.gov This approach provides a more detailed energetic breakdown of the binding event, considering changes in potential energy, solvation energy, and configurational entropy. nih.gov Such calculations are vital for distinguishing between high- and low-affinity binders within a series of compounds like xanthine derivatives. nih.gov

| Computational Method | Description | Key Output |

| Molecular Docking / Scoring Functions | Predicts the preferred orientation of a ligand when bound to a receptor and estimates binding strength. | Docking Score, Binding Pose |

| MM-PBSA/GBSA | Calculates the free energy of binding from molecular dynamics simulation trajectories by combining molecular mechanics energies with continuum solvation models. nih.gov | Binding Free Energy (ΔG_bind) |

| Free Energy Perturbation (FEP) | A rigorous method that calculates the relative binding free energy between two ligands by computationally "mutating" one into the other. chemrxiv.org | Relative Binding Free Energy (ΔΔG_bind) |

This table provides an overview of common computational methods used to assess binding affinity.

Molecular Dynamics Simulations for Characterizing Dynamic Interactions and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. chemrxiv.org These simulations are crucial for understanding how a ligand like this compound behaves within a binding pocket and for assessing the stability of the resulting complex. nih.govmdpi.com

An MD simulation begins with the docked pose of the ligand in the protein's active site, which is then placed in a simulated physiological environment (typically a box of water molecules and ions). mdpi.com By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of the complex over a set period, often nanoseconds or microseconds. nih.gov

Analysis of the MD trajectory provides key insights:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to see if the complex remains in a stable conformation.

Protein Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are rigid and which are flexible upon ligand binding. nih.gov

Dynamic Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as the occupancy and lifetime of hydrogen bonds between the ligand and protein residues, which are critical for maintaining a stable bound state. nih.gov

By revealing the dynamic nature of the binding event, MD simulations validate docking results and provide a deeper understanding of the structural and energetic factors that govern a ligand's efficacy and selectivity. chemrxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijert.org This approach is founded on the principle that the biological activity of a chemical is a direct function of its molecular structure and properties. ijert.org

The development of a QSAR model is a systematic process that has been successfully applied to various classes of xanthine derivatives to predict their biological activities, including adenosine receptor antagonism and xanthine oxidase inhibition. ajrconline.orgajrconline.orgkoreascience.kr

The typical workflow for developing a QSAR model involves several key steps:

Data Set Assembly: A collection of xanthine derivatives with experimentally measured biological activities (e.g., IC_50 or K_i values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation. koreascience.krnih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. nih.gov

Model Generation: Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that correlates a subset of the molecular descriptors with the observed biological activity of the compounds in the training set. ajrconline.org

Model Validation: The statistical quality and predictive power of the QSAR model are rigorously assessed. ajrconline.org This involves internal validation (e.g., cross-validation using methods like leave-one-out) and external validation using the test set. ajrconline.org Key statistical parameters include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (r²_pred). ajrconline.orgkoreascience.kr

Successful QSAR models for xanthine derivatives can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

The core of a QSAR model is the set of molecular descriptors that effectively capture the structural features responsible for the observed biological activity. For xanthine derivatives, various types of descriptors have been shown to correlate with their biological responses. nih.govm-hikari.com

Electronic Descriptors: These describe the electron distribution in a molecule. nih.gov Examples include the charges on specific atoms (e.g., qC2) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govm-hikari.com For instance, the energy of the HOMO can relate to a molecule's ability to act as an electron donor, which is relevant for antioxidant activity. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that measures a molecule's hydrophobicity. nih.gov This property is often correlated with a compound's ability to cross biological membranes and interact with hydrophobic pockets within a protein's binding site.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Studies on alkyl-substituted xanthines have demonstrated a clear correlation between the size of the alkyl groups at specific positions (R1 and R3) and biological activity. For example, research on the inhibition of neoplastic cell transformation showed that increasing the number of carbons in the alkyl chain at the R3 position of the xanthine core—the position where this compound possesses an ethyl group—led to an increase in inhibitory potency. nih.gov

The final QSAR equation combines these descriptors to create a predictive model. For instance, a hypothetical model for a specific activity might look like:

log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3*(Steric_Parameter)

This equation quantitatively links specific molecular properties to the biological response, providing a powerful tool for rational drug design.

| Descriptor Type | Example Descriptor | Physicochemical Property Represented | Potential Biological Relevance |

| Electronic | HOMO/LUMO Energy m-hikari.comnih.gov | Electron-donating/accepting ability | Redox properties, reaction mechanisms, antioxidant activity m-hikari.com |

| Hydrophobic | logP nih.gov | Lipophilicity / Water solubility | Membrane permeability, binding to hydrophobic pockets nih.gov |

| Steric | Molar Refractivity | Molecular volume and polarizability | How the molecule fits into a binding site |

| Topological | Wiener Index | Molecular branching and size | Overall molecular shape and interaction surface |

This table illustrates the types of molecular descriptors used in QSAR studies and their relevance.

Structure Activity Relationship Sar Studies of Xanthine Derivatives with Relevance to 3 Ethylxanthine

Impact of Alkyl Substituents on Biological Potency and Selectivity

The nature and position of alkyl substituents on the xanthine (B1682287) nucleus are pivotal in defining the pharmacological profile of the resulting derivative. Modifications at the N1, N3, and N7 positions, as well as the C8 position, have been extensively studied to understand their impact on target interaction. nih.govresearchgate.net

Effect of Alkyl Chain Length at N3 on Target Interaction Profiles

The substitution at the N3 position of the xanthine molecule plays a significant role in modulating biological activity, particularly as a bronchodilator and a phosphodiesterase (PDE) inhibitor. researchgate.netnih.gov Research has demonstrated a direct correlation between the length of the alkyl chain at this position and the compound's potency. nih.govresearchgate.net

Studies comparing a series of N3-alkyl-xanthine derivatives have shown that increasing the alkyl chain length enhances the inhibitory activity against cAMP phosphodiesterase (PDE) in tracheal smooth muscle. nih.govresearchgate.net For instance, a positive correlation was observed between the chain length of the alkyl group at the N3 position and the bronchodilator effect, which is associated with PDE inhibitory activity. researchgate.net This enhancement is thought to be linked to increased hydrophobicity, which may improve the permeability of the derivatives across cell membranes. researchgate.net

In comparative studies, the relaxant effects of N3-substituted xanthines were found to be dose-dependent. The potency for PDE inhibition generally increases with the chain length, with butylxanthine being identified as a potent inhibitor. nih.govresearchgate.net The relaxant effect of propylxanthine was found to be nearly equivalent to that of butyl- and isobutylxanthines. nih.gov This suggests that while increasing the chain length from ethyl to propyl and butyl enhances activity, there may be an optimal length beyond which the effect plateaus or diminishes.

Table 1: Effect of N3-Alkyl Chain Length on PDE Inhibitory Activity

| N3-Substituent | Relative PDE Inhibitory Potency |

|---|---|

| Methyl (Theophylline) | Baseline |

| Ethyl (3-Ethylxanthine) | Increased |

| Propyl | Further Increased |

| Butyl | Potent Inhibition |

This table illustrates the general trend observed in structure-activity relationship studies where potency against PDE increases with the length of the N3-alkyl chain. nih.govresearchgate.net

Modulations at N1, N7, and C8 Positions on Activity

N1 Position: Substitution at the N1 position is considered important for high affinity and selectivity towards adenosine (B11128) receptors. nih.gov Studies have indicated that alkyl groups at the N1 position play a key role in adenosine receptor antagonism. semanticscholar.org For example, the introduction of nonpolar functional groups at the 1-position of 3-propylxanthines was shown to increase their in vitro tracheal relaxant action. nih.gov This suggests that dual substitution at N1 and N3 can be a strategy to fine-tune activity and selectivity.

N7 Position: In contrast to the N1 and N3 positions, substitution at the N7 position generally leads to a decline in both adenosine receptor antagonism and bronchodilator potency. researchgate.netnih.gov This makes the N7 position a critical site for modulation, where substitutions are often avoided if the goal is to enhance these specific activities. However, certain substitutions at N7 have been explored for other therapeutic targets. nih.gov

C8 Position: The C8 position is a key site for achieving selectivity, especially for adenosine A1 and A2A receptors. nih.gov Introducing aryl or cycloalkyl groups at this position has been a successful strategy for developing potent and selective adenosine receptor antagonists. nih.gov By manipulating the C8 position, compounds can be made more selective for adenosine receptors over other targets like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.gov

Conformational Flexibility and Bioactive Conformations

The biological activity of xanthine derivatives is not only dependent on their substitution pattern but also on their three-dimensional structure and conformational flexibility. The ability of a molecule to adopt a specific conformation, known as the bioactive conformation, is essential for optimal interaction with its biological target. nih.gov

Studies on the precursors of xanthine derivatives, such as 6-amino-5-carboxamidouracils, have revealed the existence of conformational isomers due to the restricted rotation around the amide bond. mdpi.com This can result in distinct cis and trans conformers, which may possess different biological activities. The presence of multiple conformers can be observed through techniques like NMR spectroscopy, which shows duplicated signals for different isomers. mdpi.com

Molecular docking and simulation studies of xanthine derivatives interacting with their target proteins, such as acetylcholinesterase, have highlighted the importance of conformational changes. nih.gov The xanthine core can engage in π-π stacking interactions with aromatic residues in the active site, and the orientation of the entire molecule is crucial for forming key interactions like hydrogen bonds. nih.govmdpi.com The flexibility of substituents, for instance, a linker attached at the C8 position, allows the molecule to adopt a conformation that fits optimally within the binding pocket. nih.gov It is proposed that for some derivatives, the ribose moiety can provide the necessary flexibility to induce the conformational change in the receptor required for activation. nih.gov

Design Principles for Enhanced Efficacy and Selectivity in Xanthine Analogs

Based on extensive SAR studies, several key design principles have emerged for the development of xanthine analogs with enhanced efficacy and selectivity for specific biological targets.

Target-Specific Substitution: The choice of substitution position is paramount. For potent bronchodilator activity via PDE inhibition, lengthening the alkyl chain at the N3 position (e.g., ethyl, propyl, butyl) is a primary strategy. researchgate.netnih.gov For potent and selective adenosine receptor antagonism, focus is placed on substitutions at the N1 and C8 positions. nih.govsemanticscholar.org

Exploiting the C8 Position for Selectivity: The C8 position offers the greatest opportunity for introducing diverse substituents to achieve selectivity among different adenosine receptor subtypes. nih.govnih.gov Large aryl or heterocyclic moieties at C8 have been instrumental in developing antagonists for A1, A2A, and A2B receptors. nih.govnih.gov

Balancing Lipophilicity and Solubility: While increasing the length of alkyl chains (e.g., at N3) can enhance potency by increasing lipophilicity and membrane permeability, it can also lead to low aqueous solubility. researchgate.netnih.gov This can negatively impact bioavailability. Therefore, a balance must be struck, often by incorporating polar functional groups elsewhere in the molecule to maintain adequate physicochemical properties.

Dual-Target Ligands: By combining optimal substitutions at different positions, it is possible to design molecules that interact with multiple targets. For instance, modifying both the N1 (for adenosine receptor affinity) and N3 (for PDE inhibition) positions could yield compounds with a dual mechanism of action for conditions like asthma. semanticscholar.orgnih.gov

Minimizing Off-Target Effects: Understanding the negative impact of certain substitutions is crucial. For example, since N7 substitution often reduces the desired activity, this position can be left unsubstituted to maintain potency for adenosine receptor antagonism and bronchodilation. researchgate.netnih.gov

By applying these principles, medicinal chemists can rationally design novel xanthine derivatives, including analogs of this compound, with tailored pharmacological profiles, improved potency, and enhanced selectivity for their intended biological targets.

Molecular Mechanisms of Action and Target Interactions of Xanthine Derivatives

Enzyme Inhibition Mechanisms

Phosphodiesterase (PDE) Inhibition by Xanthine (B1682287) Derivatives

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for hydrolyzing cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular second messenger concentrations. Xanthine derivatives have been investigated for their ability to inhibit PDE activity.

Xanthine Oxidase (XO) Inhibition by Xanthine Derivatives

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid. Inhibition of XO is a target for managing conditions like gout and hyperuricemia.

Receptor Modulation

Other Receptor and Protein Interactions

Dipeptidyl Peptidase 4 (DPP-4) Inhibition (Relevant to Xanthine Scaffold Research)

Research into xanthine derivatives has identified them as a viable scaffold for developing DPP-4 inhibitors. Studies have focused on synthesizing and evaluating these compounds for their potential to treat type 2 diabetes by targeting DPP-4 activity jst.go.jpcapes.gov.brcolab.wsias.ac.in.

Mechanism of Action and Target Interactions:

DPP-4 is an enzyme that cleaves peptides containing a proline or alanine (B10760859) at the second position. Its inhibition is beneficial in T2DM as it prolongs the action of incretin (B1656795) hormones, GLP-1 and GIP, which stimulate insulin (B600854) secretion in a glucose-dependent manner and suppress glucagon (B607659) release jst.go.jpnih.govnih.gov. Linagliptin, a known DPP-4 inhibitor, features a xanthine scaffold and has demonstrated high potency and selectivity, with its structure elucidated in complex with human DPP-4, showing how its aminopiperidine moiety occupies the S2 subsite of the enzyme jst.go.jp.

Research Findings on Xanthine Derivatives as DPP-4 Inhibitors:

Several studies have synthesized and evaluated series of xanthine derivatives for their DPP-4 inhibitory activity. For instance, a study involving xanthine derivatives with a methylene (B1212753) inserted at the 8-position of the scaffold reported that compounds with a 4-methyl-quinazoline-2-yl-methyl group at the N-1 position and a 2-aminoethylaminomethyl group exhibited enhanced activity. Compounds designated H4 and H9 in this series demonstrated good DPP-4 inhibition and over 100-fold selectivity against DPP-7 and DPP-8 jst.go.jpcapes.gov.br.

Another line of research explored novel 1,2,3-triazole-based xanthine derivatives. Among these, compounds 7b, 7e, 7g, and 6e showed significant in vitro DPP-4 inhibitory activity, with IC50 values ranging from 87.41 nM to 16.34 nM colab.wsias.ac.in. These findings underscore the potential of the xanthine scaffold, particularly when functionalized with specific heterocyclic groups, to yield potent DPP-4 inhibitors. Structure-activity relationship (SAR) studies are crucial in guiding the optimization of these compounds for improved therapeutic profiles colab.wsias.ac.in.

Furthermore, research has investigated "scaffold-hopping" from xanthines to tricyclic guanines, demonstrating that these guanines can serve as bioisosteric replacements for xanthines in DPP-4 inhibitors. These tricyclic guanine (B1146940) DPP-4 inhibitors mimic the binding mode of xanthine inhibitors like linagliptin, achieving sub-nanomolar potency and demonstrating oral activity in vivo osti.govnih.gov. This suggests that the fundamental structural features of the xanthine scaffold are transferable to related purine-based structures for DPP-4 inhibition.

Data Table: Potency of Xanthine Derivatives as DPP-4 Inhibitors

Metabolic Studies and Biotransformation Pathways of Xanthine Derivatives Preclinical and in Vitro Focus

In Vitro Biotransformation Pathways

In vitro studies using cellular and subcellular systems provide critical insights into the initial steps of xenobiotic metabolism, identifying key enzymes and intermediate metabolites.

Xanthine (B1682287) derivatives undergo various enzymatic transformations, primarily involving oxidation and N-dealkylation.

Oxidation: Xanthine oxidoreductase (XOR), also known as xanthine oxidase (XO) or xanthine dehydrogenase (XDH), is a key enzyme in purine (B94841) catabolism. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid unibo.itosti.govwikipedia.org. While XOR is critical for uric acid production, its role in the metabolism of N-alkylated xanthines, particularly the dealkylation of the alkyl group, is limited. For instance, XOR shows little activity on 3-methylxanthine (B41622) but efficiently converts 1-methylxanthine (B19228) to 1-methyluric acid wikipedia.org.

N-Dealkylation: The removal of alkyl groups from nitrogen atoms is a significant metabolic pathway for many xenobiotics, including alkylxanthines. This process is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, particularly in the liver vulcanchem.comencyclopedia.pubmdpi.comresearchgate.netmhmedical.com. The general mechanism of CYP-mediated N-dealkylation involves hydroxylation of the alpha-carbon atom of the alkyl group attached to the nitrogen. This hydroxylated intermediate is unstable and spontaneously breaks down, yielding the dealkylated metabolite and an aldehyde. For example, N-demethylation yields formaldehyde, while N-deethylation would yield acetaldehyde (B116499) encyclopedia.pubmdpi.com. While studies have extensively detailed the N-demethylation of methylxanthines by CYPs vulcanchem.comnih.govnih.gov and specific bacterial enzymes nih.govresearchgate.netnih.gov, direct evidence for enzymes specifically N-dealkylating the ethyl group of 3-Ethylxanthine is not extensively reported. However, based on the general mechanisms of xenobiotic metabolism, CYP enzymes are the most likely candidates for such transformations.

Preclinical models, including in vitro systems like liver microsomes or hepatocytes, and in vivo animal studies, are used to identify and characterize the metabolites of xenobiotics.

Methylxanthine Metabolites: In mammalian systems, caffeine (B1668208) is metabolized by hepatic CYP enzymes into primary metabolites such as paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (B1681296) (1,3-dimethylxanthine) researchgate.netnih.gov. 3-Methylxanthine (3-MX) is identified as a metabolite of theophylline and theobromine vulcanchem.comnih.gov. Theophylline undergoes N-demethylation by CYP1A2 to form 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX) nih.gov.

This compound Metabolism: Direct identification and characterization of this compound (3-EX) metabolites in preclinical models are limited in the provided search results. Based on the general N-dealkylation pathway mediated by CYP enzymes, the primary metabolic step for 3-EX would likely involve the removal of the ethyl group from the N3 position. This would result in the formation of xanthine and acetaldehyde encyclopedia.pubmdpi.com. Further metabolism of xanthine would proceed via XOR to uric acid. However, specific experimental data confirming these pathways and identifying other potential metabolites of 3-EX are scarce. Analytical techniques like LC-MS/MS are commonly employed for the sensitive detection and quantification of such metabolites in biological matrices nih.govnih.govenghusen.dkchromatographyonline.com.

Role of Transmethylation Processes in Xanthine Metabolism

Transmethylation, the transfer of a methyl group, is a critical process in the biosynthesis of methylxanthines, where xanthine serves as a precursor undergoing sequential methylation reactions nih.govnih.govresearchgate.net. S-adenosylmethionine (SAM) is the primary methyl donor in these reactions, catalyzed by N-methyltransferases nih.govresearchgate.net.

While the term "transmethylation" specifically refers to methyl group transfer, the broader concept of N-alkylation and dealkylation is relevant to ethylxanthines. The removal of the ethyl group from this compound is an N-dealkylation process, analogous to the N-demethylation of methylxanthines. Therefore, while transmethylation is central to the formation of methylxanthines, N-dealkylation is the relevant process for the metabolism of ethylxanthines, involving the enzymatic removal of the ethyl moiety.

Biosynthetic Precursors and Pathways Relevant to this compound Formation

Xanthine itself is a product of purine degradation pathways, originating from hypoxanthine and guanine (B1146940) osti.govvulcanchem.comwikipedia.org. The formation of this compound involves the introduction of an ethyl group at the N3 position of the xanthine scaffold.

General Xanthine Biosynthesis: The de novo synthesis of purines leads to the formation of inosine (B1671953) monophosphate (IMP), which is a precursor for xanthine vulcanchem.comwikipedia.org. Purine salvage pathways also contribute to xanthine formation.

Formation of this compound: Specific enzymatic pathways for the de novo biosynthesis of this compound are not detailed in the provided literature. However, chemical synthesis routes often involve the N-alkylation of xanthine or its derivatives. For example, source nih.gov describes a synthesis reaction where this compound is reacted with benzyl (B1604629) chloride to form 7-benzyl-3-ethylxanthine, indicating that this compound can serve as a precursor for further derivatization. The direct ethylation of xanthine at the N3 position, likely catalyzed by specific N-ethyltransferases, would be the presumed biosynthetic step, although the enzymes responsible have not been explicitly identified in the search results.

Advanced Analytical Methodologies for 3 Ethylxanthine Research

Chromatographic Techniques

Chromatographic techniques are essential for separating 3-Ethylxanthine from other components in a sample matrix, enabling subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methylxanthines, including this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 stationary phases. Mobile phases typically consist of mixtures of aqueous buffers (e.g., water with acetic acid) and organic modifiers (e.g., methanol (B129727) or acetonitrile) nih.govoup.comnih.govnih.govlcms.czresearchgate.net.

Methods have been developed for the simultaneous determination of various methylxanthines, such as caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296), which share structural similarities with this compound. These methods often involve isocratic or gradient elution nih.govlcms.cz. Detection is frequently performed using UV-Vis spectrophotometry, with common detection wavelengths around 272-273 nm oup.comnih.govresearchgate.netird.fr. The sensitivity of HPLC methods can be very high, with detection limits reported as low as 0.1 pg/mL for methylxanthines oup.comnih.gov.

Table 1: Representative HPLC Conditions for Methylxanthine Analysis

| Parameter | Method 1 (Related Methylxanthines) oup.comnih.gov | Method 2 (Related Methylxanthines) researchgate.net | Method 3 (Related Methylxanthines) nih.gov |

| Stationary Phase | Bondesil C18 column | Kinetex® C18 column | C18 reversed-phase column |

| Mobile Phase | Methanol–water–acetic acid (20:75:5, v/v/v) or Ethanol–water–acetic acid (20:75:5, v/v/v) | Water (85%) – Ethanol (15%) | Water/methanol/acetic acid (75:20:5, v/v/v) |

| Flow Rate | 0.7 mL/min | 0.1 mL/min | Not specified |

| Detection Wavelength | 273 nm | 272 nm | Not specified (LC-MS used) |

| Detection Limit | 0.1 pg/mL | 0.19–0.26 μg/mL | 0.06 μg/mL or μg/g |

| Elution Mode | Isocratic | Isocratic | Not specified |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a cost-effective and rapid alternative for the separation and quantification of compounds. For xanthine (B1682287) derivatives, HPTLC methods typically employ silica (B1680970) gel plates as the stationary phase turkjps.orgnih.govnih.gov. Mobile phases are often composed of mixtures of non-polar and polar solvents, such as toluene, ethyl acetate, formic acid, and methanol turkjps.orgnih.govnih.gov. Densitometric scanning is used for detection, with wavelengths commonly set around 254 nm or 300 nm turkjps.orgnih.govnih.gov. HPTLC methods have demonstrated good resolution and accuracy, with reported recoveries in the range of 98-99% turkjps.orgnih.gov.

Table 2: Representative HPTLC Conditions for Related Compounds

| Parameter | Method 1 turkjps.org | Method 2 nih.gov | Method 3 nih.gov |

| Stationary Phase | Silica gel 60 F254 TLC plates | Silica gel 60 F254 TLC plates | Silica gel 60 F254 TLC plates |

| Mobile Phase | Toluene: ethyl acetate: methanol: formic acid (4.9:4.1:2:0.5, v/v/v/v) | Toluene: ethyl acetate: formic acid (3:7:0.1) | Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v) |

| Detection Wavelength | 300 nm | 254 nm and 366 nm | 254 nm |

| Rf Values | Not specified for target compounds | RA: 0.32, TMF: 0.52, SIN: 0.56, EUP: 0.71 | Ru: 0.08 ± 0.02, Qu: 0.76 ± 0.01, Ga: 0.63 ± 0.02 |

| Detection Limit | Not specified | Not specified | 4.51–5.27 ng/spot |

Spectroscopic Techniques

Spectroscopic techniques are vital for characterizing the structure and quantifying the concentration of this compound by analyzing its interaction with electromagnetic radiation.

UV-Visible Spectrophotometry for Quantification and Characterization

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds possessing chromophores. For methylxanthines, absorption maxima are typically observed in the UV region, often around 272-273 nm oup.comnih.govresearchgate.netird.fr. This technique allows for the determination of concentration based on the Beer-Lambert law, where absorbance is directly proportional to concentration drawellanalytical.comupi.edu. Methods have demonstrated good linearity over specific concentration ranges, with linear equations and high correlation coefficients (R²) reported for related compounds core.ac.ukresearchgate.net. UV-Vis spectrophotometry is valuable for routine quality control and quantification due to its simplicity and speed drawellanalytical.com.

Table 3: UV-Vis Spectrophotometry Parameters for Related Compounds

| Parameter | Method 1 (Phytic Acid) core.ac.uk | Method 2 (Oils) researchgate.net |

| Absorption Maxima (λmax) | 520 nm | Not specified |

| Linear Range | 3–30 µg/ml | 5.0–50.0 mg/ml |

| Linear Equation | y = -0.0309x + 1.0413 | R² = 0.9990 |

| Detection Limit | Not specified | 0.469 mg/ml (BSO) |

| Quantification Limit | Not specified | 1.408 mg/ml (BSO) |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS), is an indispensable tool for structural elucidation and trace analysis of this compound. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, providing both identification and quantification nih.govajrconline.orgox.ac.ukrjpn.org. Techniques like Electrospray Ionization (ESI) are commonly used interfaces for LC-MS, allowing for the analysis of polar and thermally labile compounds nih.govnih.govchromatographyonline.com.

LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity by fragmenting parent ions, which aids in structural confirmation and the analysis of low-concentration analytes nih.govchromatographyonline.com. MS provides molecular weight information and characteristic fragmentation patterns, which are crucial for identifying unknown compounds and confirming the structure of synthesized molecules nih.govresearchgate.netuio.noresearchgate.net. The high sensitivity of LC-MS techniques makes them suitable for trace analysis in complex biological or environmental samples chromatographyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including this compound. NMR provides information about the chemical environment of atomic nuclei (particularly ¹H and ¹³C), their connectivity, and spatial relationships within a molecule emerypharma.comrssl.comrsc.org.

¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms through chemical shifts, signal multiplicities (splitting patterns), and coupling constants emerypharma.comrsc.org. ¹³C NMR complements this by providing information on the carbon skeleton researchgate.netemerypharma.com. Advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are essential for unambiguous structural assignment, especially for complex molecules or when reference standards are unavailable emerypharma.comrssl.com. NMR is critical for confirming the identity and purity of synthesized compounds and for elucidating the structures of metabolites or degradation products nih.govresearchgate.netrssl.comresearchgate.net.

Compound List:

this compound

Caffeine

Theobromine

Theophylline

Quercetin

Rutin

Gallic Acid

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. When infrared light interacts with a molecule, specific bonds absorb energy at characteristic frequencies, leading to molecular vibrations. These absorption patterns create a unique spectral fingerprint for the compound. For this compound, FTIR analysis would typically focus on identifying key functional groups associated with the xanthine core and the ethyl substituent.

The mid-infrared region, particularly between 4000 and 400 cm⁻¹, is rich in information regarding molecular vibrations specac.comutdallas.edu. Specific regions are highly indicative of particular functional groups:

3500-2500 cm⁻¹: This region often shows broad absorptions from O-H and N-H stretching vibrations, though O-H bands are typically stronger and broader specac.comlibretexts.org.

3000-2850 cm⁻¹: Characteristic C-H stretching vibrations from alkyl groups, such as the ethyl substituent in this compound, are found here libretexts.org.

1700-1600 cm⁻¹: This region is crucial for identifying carbonyl (C=O) stretching vibrations, which are prominent in the xanthine structure specac.comlibretexts.orggoogle.com. The presence of C=N bonds also contributes to absorption in this range google.com.

Below 1500 cm⁻¹: This area is known as the "fingerprint region" and contains complex absorption patterns resulting from various bond vibrations (e.g., C-O, C-N, C-C) that are unique to the specific molecular structure of the compound specac.com.

While specific FTIR spectral data for this compound were not detailed in the reviewed literature, related xanthine derivatives have been characterized using FTIR, often involving sample preparation with potassium bromide (KBr) pellets google.combrad.ac.uk. The technique provides invaluable qualitative data for confirming the presence of expected functional groups and can serve as a basis for comparison with known spectra.

Table 1: Typical FTIR Absorption Bands for Xanthine-like Structures

| Functional Group / Bond | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Alkyl) | 2850-2960 | Medium | Present in the ethyl group of this compound. |

| C=O Stretch | 1670-1750 | Strong | Key carbonyl groups in the xanthine ring system. |

| C=N Stretch | ~1660 | Medium | Present in the heterocyclic rings of xanthines. |

| C-N Stretch | 1029-1200 | Medium | Found within the xanthine ring structure. |

| Fingerprint Region | 500-1500 | Various | Complex absorptions unique to the molecule's overall structure. |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy is a powerful vibrational spectroscopic technique that provides a unique "molecular fingerprint" of a substance anton-paar.combwtek.comnih.gov. It relies on the inelastic scattering of light, where photons interact with molecular vibrations, leading to shifts in their energy. The resulting Raman spectrum is highly specific to the molecule's structure, composition, and even its crystalline form researchgate.netspectroscopyonline.com. This makes Raman spectroscopy invaluable for compound identification, characterization, and quality control.

Surface-Enhanced Raman Spectroscopy (SERS) is a variant that significantly amplifies the Raman signal, enabling the detection of analytes at very low concentrations cam.ac.ukedinst.comresearchgate.net. SERS typically involves placing the sample on or near nanostructured metallic surfaces (e.g., gold or silver), which create localized electromagnetic fields that enhance the Raman scattering from nearby molecules cam.ac.ukresearchgate.net. SERS can also help to quench fluorescence, which can otherwise interfere with Raman measurements edinst.com. The high sensitivity and specificity of SERS make it suitable for analyzing complex matrices and trace analytes cam.ac.ukresearchgate.net. For this compound, both Raman and SERS could provide detailed spectral information for identification and potentially for studying its interactions or presence in complex biological samples.

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a technique that measures the emission of light from a sample after it has absorbed light at a specific excitation wavelength. It is highly sensitive and can be used to study molecular interactions, such as ligand binding to proteins or DNA bmglabtech.comup.ac.zaresearchgate.netceltarys.commdpi.com. Changes in fluorescence intensity, wavelength, or polarization can provide insights into the binding event.

Fluorescence polarization (FP), for instance, is a method that measures the degree of polarization of emitted light and is widely used to monitor molecular interactions in solution bmglabtech.com. When a fluorescent molecule binds to a larger molecule, its rotational freedom changes, affecting the polarization of the emitted light. This technique is applicable to studying protein-ligand interactions, protein-protein interactions, and protein-DNA interactions bmglabtech.comresearchgate.net. While specific fluorescence studies involving this compound were not detailed, its potential to interact with biomolecules could be investigated using fluorescence spectroscopy by monitoring changes in its own fluorescence properties or those of a binding partner. For example, if this compound possesses intrinsic fluorescence, its binding to a protein could lead to a quenching or enhancement of its emission, or a shift in emission wavelength, providing evidence of interaction up.ac.zaresearchgate.net.

Circular Dichroism (CD) Spectroscopy for Conformational Investigations of Protein-Ligand Complexes

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules jascoinc.commdpi.comcreative-proteomics.com. It is particularly powerful for analyzing the secondary and tertiary structures of biomolecules, especially proteins jascoinc.commdpi.comcreative-proteomics.combbk.ac.uknih.gov.

Far-UV CD (180-250 nm): This region primarily probes the peptide backbone of proteins and is sensitive to secondary structural elements such as α-helices, β-sheets, and random coils jascoinc.comcreative-proteomics.combbk.ac.uk. Changes in these structures due to environmental factors or ligand binding can be readily detected.

Near-UV CD (250-320 nm): This region is sensitive to the environment of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and disulfide bonds, providing information about the protein's tertiary structure and conformational integrity jascoinc.comcreative-proteomics.combbk.ac.uk.

CD spectroscopy is instrumental in studying how ligands, such as this compound, interact with proteins and induce conformational changes jascoinc.comcreative-proteomics.combbk.ac.uk. By observing alterations in the CD spectra upon complex formation, researchers can infer changes in protein folding, stability, and the precise nature of the interaction mdpi.combbk.ac.uknih.gov. This technique can also help in assessing the quality of protein samples for crystallization studies and elucidating the mechanism of action of protein-ligand systems bbk.ac.uk.

Extraction and Sample Preparation Methods for Research Matrices

Effective analysis of this compound, particularly in complex biological or environmental matrices, necessitates appropriate extraction and sample preparation techniques. These methods aim to isolate the analyte from interfering substances, concentrate it, and prepare it for instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample cleanup and analyte concentration scioninstruments.comdrawellanalytical.comsigmaaldrich.comscioninstruments.com. It involves passing a liquid sample through a cartridge packed with a solid sorbent material. Analytes of interest are retained on the sorbent, while matrix interferences are washed away. Subsequently, the retained analytes are eluted using a specific solvent, yielding a cleaner and more concentrated sample scioninstruments.comscioninstruments.com.

SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, easier automation, and prevention of emulsion formation sigmaaldrich.comscioninstruments.com. The choice of sorbent material (e.g., reversed-phase, normal-phase, ion-exchange) depends on the chemical properties of this compound and the sample matrix sigmaaldrich.comscioninstruments.com. For instance, if this compound is relatively nonpolar, a reversed-phase sorbent would be suitable. SPE has been successfully employed for the cleanup of xanthine derivatives prior to chromatographic analysis nih.gov.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent scioninstruments.comdrawellanalytical.comthermofisher.com. The sample is mixed vigorously with the extraction solvent, allowing the target analyte to partition into the phase where it has a higher affinity scioninstruments.comthermofisher.com. After separation of the two layers, the organic phase containing the extracted analyte is collected for further analysis.

LLE is a versatile method for isolating compounds from various matrices scioninstruments.comdrawellanalytical.com. However, it can sometimes lead to issues such as emulsion formation, incomplete phase separation, and the use of large volumes of organic solvents sigmaaldrich.com. Pre-treatment steps, such as adjusting the pH of the aqueous sample, may be necessary to optimize the partitioning of this compound into the organic phase chromatographyonline.comgcms.cz. Automated LLE systems have also been developed to improve throughput and reduce manual labor nih.gov.

Compound List:

this compound

Future Research Trajectories for 3 Ethylxanthine

Development of Novel and Sustainable Synthetic Routes for 3-Ethylxanthine and its Analogs

The future of this compound synthesis lies in the development of innovative and environmentally conscious methodologies. Current research on xanthine (B1682287) derivatives is increasingly focused on sustainable chemistry, a trend that is expected to heavily influence the production of this compound and its analogs. researchgate.netingentaconnect.comscispace.com One promising approach is the utilization of natural xanthines, such as caffeine (B1668208) and theobromine (B1682246), as bio-based and renewable starting materials. researchgate.netingentaconnect.comscispace.com This strategy not only aligns with the principles of green chemistry but also leverages the inherent chemical scaffold of these readily available compounds.

Furthermore, the application of novel synthetic strategies is anticipated to yield more efficient and diverse libraries of this compound derivatives. Methodologies such as Traube's synthesis, one-pot synthesis, and xanthine-anneleated synthesis have been pivotal in the generation of various xanthine derivatives and will likely be adapted and refined for this compound. researchgate.net Additionally, ultrasound-assisted green synthesis has emerged as a powerful tool for the efficient and high-yield production of functionalized xanthene derivatives, offering a sustainable alternative to conventional methods. nih.gov The exploration of electrochemical protocols for intramolecular oxidative amination also presents an environmentally benign route to access diverse fused tricyclic purine-dione derivatives. researchgate.net

| Synthetic Approach | Key Features | Potential Application for this compound |

| Natural Xanthine Starting Materials | Utilizes renewable resources like caffeine and theobromine. researchgate.netingentaconnect.comscispace.com | Sustainable and cost-effective synthesis of this compound precursors. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to accelerate reactions and improve yields. nih.gov | Rapid and efficient synthesis of this compound analogs with high purity. |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions, reducing the need for reagents. researchgate.net | Environmentally friendly production of complex this compound derivatives. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure, improving efficiency. researchgate.net | Streamlined synthesis of this compound from simple starting materials. |

Elucidation of Underexplored Molecular Interaction Mechanisms and Off-Target Effects

A deeper understanding of the molecular interactions of this compound is crucial for the development of more selective and effective therapeutic agents. Future research will likely focus on elucidating the precise binding modes of this compound and its analogs with their biological targets. While the antagonism of adenosine (B11128) receptors is a well-known mechanism for many methylxanthines, there is a growing interest in exploring other potential targets and pathways. nih.gov For instance, studies on other xanthine derivatives have revealed allosteric binding sites on enzymes such as methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), highlighting the potential for novel mechanisms of action. acs.orgsemanticscholar.orgacs.org

Investigating off-target effects is another critical area of future research. Off-target interactions are a common cause of adverse drug reactions and can limit the therapeutic potential of a compound. nih.govnih.gov The use of advanced techniques, such as CRISPR-based gene editing, can help to differentiate between on-target and off-target effects, providing a clearer picture of a drug's mechanism of action. nih.gov By systematically identifying and characterizing the off-target interactions of this compound, researchers can work towards designing more specific and safer derivatives. Computational models that can predict a drug's transcriptional response and infer drug-target interactions will also be invaluable in this endeavor. nih.gov

Integration of Advanced Computational Modeling for Mechanism-Based Ligand Design

Computational methods are set to play an increasingly integral role in the design and discovery of novel this compound-based ligands. nih.gov Computer-aided drug design (CADD) encompasses a range of techniques that can accelerate the identification and optimization of lead compounds. nih.gov These methods are broadly categorized as either structure-based or ligand-based approaches. nih.gov

Structure-based drug design relies on the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. acs.orgsemanticscholar.org Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding pose and affinity of this compound analogs to their targets. nih.gov Ligand-based drug design, on the other hand, utilizes the information from known active and inactive molecules to build predictive models, such as quantitative structure-activity relationship (QSAR) and pharmacophore models. nih.gov

The integration of machine learning and deep learning algorithms is further enhancing the capabilities of CADD. ethz.ch These advanced computational tools can analyze vast datasets to identify subtle structure-activity relationships and predict the biological activity of novel compounds with greater accuracy. Hierarchical virtual screening, which combines both ligand-based and structure-based approaches, has proven effective in identifying novel chemotypes of enzyme inhibitors and can be applied to the discovery of new this compound derivatives. nih.gov

| Computational Method | Description | Application in this compound Research |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identifying potential binding modes of this compound analogs. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes. |

| QSAR | Relates the chemical structure of a compound to its biological activity. | Predicting the activity of new this compound derivatives. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. | Designing novel scaffolds with improved properties. |

| Machine Learning | Utilizes algorithms to learn from data and make predictions. | Developing predictive models for activity and off-target effects. |

Exploration of Targeted Biotransformation for the Generation of Novel Xanthine Derivatives

Biotransformation, the process of using biological systems to convert one chemical compound into another, offers a powerful and sustainable approach for generating novel xanthine derivatives. nih.gov The metabolism of naturally occurring methylxanthines like caffeine by microorganisms and enzymes has been shown to produce a variety of metabolites, including other methylxanthines. nih.govresearchgate.net This existing knowledge provides a strong foundation for exploring the targeted biotransformation of this compound.

Future research in this area will likely focus on identifying and engineering enzymes with specific activities towards this compound. By leveraging the catalytic power of enzymes, it may be possible to introduce specific chemical modifications to the this compound scaffold, leading to the creation of novel derivatives with unique pharmacological properties. nih.gov This approach is not only environmentally friendly but also offers the potential for high selectivity and efficiency. The use of microbial strains isolated from natural sources, such as Pu-erh tea, has already shown promise in the biotransformation of theobromine to 3-methylxanthine (B41622), suggesting that similar strategies could be successful for this compound. mdpi.comresearchgate.net

Refinement and Automation of Analytical Techniques for High-Throughput Research Applications

To accelerate the pace of research on this compound and its analogs, the refinement and automation of analytical techniques are essential. High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of large numbers of compounds for their biological activity. bmglabtech.comyoutube.com The development of robust and automated HTS assays for targets of interest will be crucial for efficiently screening libraries of this compound derivatives. researchgate.net

The HTS process typically involves miniaturization, automation, and sensitive assay readouts. bmglabtech.com Various analytical methods, including ultraviolet spectrophotometry and electrochemical techniques, can be adapted for HTS to screen for enzyme inhibitors. researchgate.net The integration of robotics and sophisticated data handling software is critical for managing the large volumes of data generated in HTS campaigns. bmglabtech.comyoutube.com By investing in the development and implementation of advanced, automated analytical platforms, researchers can significantly enhance the efficiency and productivity of their efforts to discover and optimize novel this compound-based therapeutic agents.

Q & A

What are the validated synthetic pathways for 3-Ethylxanthine, and how can researchers optimize yield and purity in small-scale laboratory settings?

This compound synthesis typically involves alkylation of xanthine derivatives. A common method includes reacting xanthine with ethyl iodide in a basic medium (e.g., NaOH/ethanol), followed by purification via recrystallization. Optimization requires monitoring reaction kinetics (e.g., temperature, solvent polarity) and purity through HPLC or NMR . Advanced strategies may employ microwave-assisted synthesis to reduce side-product formation. Researchers should compare yields across solvent systems (e.g., DMF vs. ethanol) and validate purity using mass spectrometry .

How can researchers design experiments to investigate the adenosine receptor binding affinity of this compound, and what methodological controls are critical?

To study receptor binding, use radioligand displacement assays (e.g., using [³H]CGS-21680 for A₂A receptors). Include controls such as:

- Negative controls : Unlabeled competitive ligands (e.g., theophylline).

- Positive controls : Known antagonists (e.g., ZM241385).

- Buffer consistency : Maintain pH and ion concentration to avoid false displacement .

Advanced studies should employ dose-response curves (IC₅₀ calculations) and cross-validate results with in silico molecular docking simulations to reconcile discrepancies between experimental and computational data .

What analytical techniques are most robust for characterizing this compound degradation products under physiological conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with LC-MS to identify degradation products. Key steps:

Sample preparation : Simulate physiological pH (7.4) and temperature (37°C).

Chromatographic separation : Utilize C18 columns with gradient elution.

Structural elucidation : Compare MS/MS fragmentation patterns with reference libraries .

For advanced analysis, apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and identify hydrolytic vs. oxidative degradation pathways .

How should researchers address contradictions in reported biological activities of this compound across different cell lines or model organisms?

Discrepancies may arise from variations in receptor expression levels or assay conditions. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and passage numbers.

- Quantitative PCR : Confirm receptor subtype expression in the model system.

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., serum concentration in cell media) .

Advanced researchers should perform cross-species comparative studies and employ Bayesian statistical models to quantify uncertainty in heterogeneous datasets .

What experimental designs are suitable for evaluating the synergistic effects of this compound with other xanthine derivatives in modulating neurological pathways?

Adopt factorial design (e.g., 2x2 matrix) to test combinations with caffeine or theobromine. Key parameters:

- Dose ranges : Use subthreshold concentrations to detect potentiation.

- Endpoint selection : Measure cAMP levels (for adenosine receptors) or calcium flux (for neuronal activity).

- Data normalization : Express results as fold-change relative to baseline .

Advanced approaches include isobolographic analysis to distinguish additive vs. synergistic interactions and transcriptomic profiling to identify off-target pathways .

How can researchers ensure reproducibility when replicating this compound pharmacokinetic studies in rodent models?

Critical factors for reproducibility:

- Dosing consistency : Administer via osmotic pumps for steady-state plasma levels.

- Biofluid collection : Standardize timing for blood/brain sampling (e.g., 15, 30, 60 mins post-dose).

- Analytical validation : Use isotope-labeled internal standards (e.g., ³H-3-Ethylxanthine) in LC-MS/MS .

Advanced teams should publish raw pharmacokinetic parameters (t₁/₂, Cmax, AUC) and share protocols via platforms like Protocols.io to facilitate cross-lab validation .

What statistical methods are recommended for analyzing dose-dependent cytotoxicity data of this compound in primary vs. cancer cell lines?

Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Address variability by:

- Replicates : Minimum n=3 technical and biological replicates.

- Outlier detection : Use Grubbs’ test or ROUT method.

- Comparative statistics : ANCOVA to assess differences between cell types .

For advanced hypothesis testing, integrate machine learning (e.g., random forests) to identify confounding variables (e.g., cell cycle phase) influencing cytotoxicity .

How should researchers structure a systematic review to evaluate the therapeutic potential of this compound in neurodegenerative diseases?

Follow PRISMA guidelines:

Search strategy : Use databases (PubMed, Scopus) with keywords: "this compound," "adenosine receptors," "neuroprotection."

Inclusion criteria : Peer-reviewed studies with in vivo/in vitro models.

Risk of bias assessment : Apply SYRCLE’s tool for animal studies .

Advanced reviews should perform meta-regression to explore dose-response relationships and heterogeneity across studies, reporting findings via forest plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.